molecular formula C7H5NO4 B032719 2-Hydroxy-5-nitrobenzaldehyde CAS No. 97-51-8

2-Hydroxy-5-nitrobenzaldehyde

Cat. No.: B032719
CAS No.: 97-51-8
M. Wt: 167.12 g/mol
InChI Key: IHFRMUGEILMHNU-UHFFFAOYSA-N
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Description

2-Hydroxy-5-nitrobenzaldehyde (2H5NB) is a synthetic compound that has been used in various scientific research applications. It is a colorless solid with a melting point of 133-135°C and a boiling point of 303°C. It is soluble in methanol, ethanol, and other organic solvents. 2H5NB is a versatile compound that has been used in a variety of research applications, including in vivo and in vitro studies, as well as biochemical and physiological studies.

Scientific Research Applications

Molecular Structure and Bonding Interactions

In a study of 2-hydroxy-3-iodo-5-nitrobenzaldehyde, Garden et al. (2004) found that the molecules are linked into sheets by a combination of hydrogen bonds and iodo-nitro interactions, further linked by aromatic pi-pi stacking interactions, highlighting the compound's role in forming complex molecular structures (Garden et al., 2004).

Chemical Reactions and Synthesis

Ángeles et al. (2001) demonstrated the reaction of 5-hydroxy-2-nitrobenzaldehyde with ethyl acetoacetate in ammonia, yielding isomeric dihydropyridines, revealing the compound's utility in chemical synthesis (Ángeles et al., 2001).

Chemotherapeutic Effects

Dürckheimer et al. (1980) found that 2-nitrobenzaldehydes show pronounced coccidiostatic and malaricidal effects against drug-resistant malaria parasites, indicating potential chemotherapeutic applications (Dürckheimer et al., 1980).

Synthesis Improvement

Wen-jing (2009) modified the synthesis process for 3-hydroxy-5-nitrobenzaldehyde, optimizing the ratios and reducing the amount of oxime, thereby enhancing efficiency and yield (Wen-jing, 2009).

Spectroscopic and Structural Analysis

Nataraj et al. (2011) conducted a combined experimental and theoretical study on 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, analyzing its molecular structure and vibrational spectra, highlighting its importance in spectroscopic research (Nataraj et al., 2011).

Photophysical Applications

Galbavy et al. (2010) identified 2-nitrobenzaldehyde as a convenient and robust actinometer, important for understanding the photochemical properties in solution and water ice (Galbavy et al., 2010).

Catalysis

Wynberg and Smaardijk (1984) found that o-Nitrobenzaldehyde reacts with dialkylphosphonates, catalyzed by cinchona alkaloids, to produce α-hydroxy phosphate esters, illustrating its catalytic applications (Wynberg & Smaardijk, 1984).

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the target organ being the respiratory system .

Properties

IUPAC Name

2-hydroxy-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4/c9-4-5-3-6(8(11)12)1-2-7(5)10/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFRMUGEILMHNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059154
Record name Benzaldehyde, 2-hydroxy-5-nitro-
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Molecular Weight

167.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97-51-8
Record name 5-Nitrosalicylaldehyde
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Record name 5-Nitrosalicylaldehyde
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Record name 2-Hydroxy-5-nitrobenzaldehyde
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Record name Benzaldehyde, 2-hydroxy-5-nitro-
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Record name Benzaldehyde, 2-hydroxy-5-nitro-
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Record name 5-nitrosalicylaldehyde
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Record name 5-NITROSALICYLALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: HNB acts as a competitive inhibitor of glucose-6-phosphate (Glc-6-P) hydrolysis in intact microsomes. [] It interacts with both T1, the Glc-6-P transporter, and T2, the phosphate (Pi)-PPi transporter, ultimately inhibiting the system's activity. [] This inhibition involves the formation of a Schiff base, which becomes irreversible upon incubation with sodium borohydride. []

A: While HNB interacts with both T1 and T2, the binding affinities differ. [] Chlorogenic acid (CHL), a specific T1 inhibitor, can protect T1 but not T2 against irreversible inhibition by HNB. [] Conversely, PPi and Pi protect T2 but not T1. [] This suggests distinct binding sites and mechanisms for HNB's interaction with each transporter.

A: The molecular formula of 2-hydroxy-5-nitrobenzaldehyde is C7H5NO4, and its molecular weight is 167.12 g/mol. []

ANone: The compound exhibits characteristic spectroscopic features in various techniques:

  • IR spectroscopy: Strong absorption bands are observed due to the presence of hydroxyl (O-H), aldehyde (C=O), and nitro (NO2) functional groups. [, ]
  • NMR spectroscopy: 1H and 13C NMR spectra provide information about the number and types of protons and carbons, respectively, confirming the structure. [, ]
  • UV-Vis spectroscopy: Characteristic absorption bands are observed due to the conjugated pi-electron system in the molecule. [, ]

A: Yes, molybdenum complexes coordinated with an aroyl hydrazone-type ligand derived from this compound and benzhydrazide show promising catalytic activity. [] These complexes demonstrate potential in the epoxidation of cyclooctene and the oxidation of linalool. []

A: Yes, molecular docking studies have been performed to investigate the interaction of HNB derivatives with biological targets, such as enzymes. [, , ] These studies provide insights into binding modes and potential mechanisms of action. Additionally, DFT and TD-DFT calculations were used to analyze the structural and electronic properties of HNB-containing metal complexes. []

A: The presence of both a phenolic OH-group ortho to the aldehyde and an electron-withdrawing group in position 3 or 5 of the aromatic ring are crucial for inhibitory activity. [] Modifying these features significantly impacts their ability to inhibit the G6Pase system.

A: The "ortho effect" refers to the unique fragmentation pattern observed in mass spectrometry when a substituent is present ortho to the hydrazone moiety. [] This effect allows for the differentiation of structural isomers in compounds like 3 and 4, and 8 and 9, derived from differently substituted salicylaldehydes. []

A: Substituting pyridoxal with this compound in the reaction with L-cystine creates a more stable compound. [] This modified compound maintains its fungicidal activity even after extended storage in the dark. []

A: Yes, certain metal complexes incorporating this compound derivatives demonstrate in vitro antimicrobial activity. [, ] Notably, nickel (II) and copper (II) complexes exhibit broad-spectrum activity against various bacterial strains. []

A: While the provided research primarily focuses on in vitro studies, some findings suggest potential in vivo applications. For example, the fungicidal activity of the compound formed from L-cystine and this compound indicates potential for further investigation as an antifungal agent. []

ANone: A range of techniques are employed, including:

  • Elemental analysis: Determines the percentage composition of elements within the compound. [, , , ]
  • Infrared spectroscopy (IR): Identifies functional groups present in the molecule through their characteristic vibrations. [, , , ]
  • Nuclear Magnetic Resonance (NMR) spectroscopy: Provides structural information by analyzing the magnetic properties of atomic nuclei. [, , , ]
  • UV-Vis spectroscopy: Investigates the absorption and transmission of ultraviolet-visible light by the compound, providing information on electronic transitions. [, , , ]
  • Mass spectrometry (MS): Determines the mass-to-charge ratio of ions, aiding in structural elucidation and identification. [, ]
  • X-ray crystallography: Provides a three-dimensional representation of the molecule's structure in the solid state. [, , , , , ]

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